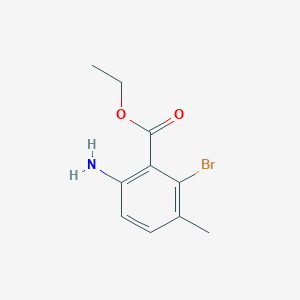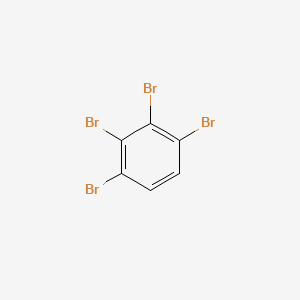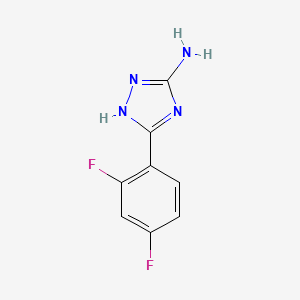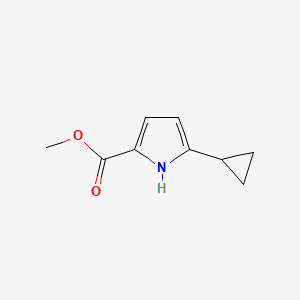
Ethyl 6-amino-2-bromo-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-2-bromo-3-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 6-position, a bromine atom at the 2-position, and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-2-bromo-3-methylbenzoate typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 2-position.
Esterification: The brominated product is then esterified with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Amination: Finally, the esterified product undergoes amination using ammonia (NH3) or an amine source to introduce the amino group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Products like 6-amino-3-methylbenzoic acid or its derivatives.
Reduction: Ethyl 6-amino-2-bromo-3-methylbenzyl alcohol.
Oxidation: 6-amino-2-bromo-3-methylbenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-2-bromo-3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-amino-2-bromo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert desired effects.
Comparación Con Compuestos Similares
Ethyl 6-amino-3-methylbenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 2-bromo-3-methylbenzoate:
Methyl 6-amino-2-bromo-3-methylbenzoate: Has a methyl ester group instead of an ethyl ester, which can alter its solubility and reactivity.
Uniqueness: this compound is unique due to the combination of functional groups present in its structure. The presence of both an amino group and a bromine atom provides opportunities for diverse chemical modifications and applications. Its specific arrangement of substituents can lead to distinct reactivity patterns and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
ethyl 6-amino-2-bromo-3-methylbenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3 |
Clave InChI |
YUGKCHXEHHAUKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1Br)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676496.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)

![6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13676512.png)
![[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine](/img/structure/B13676517.png)





![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
